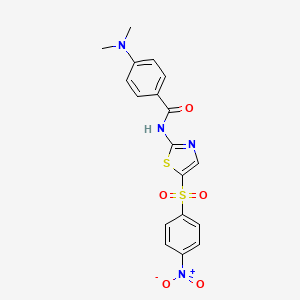

![molecular formula C16H9BrN2OS B2948417 2-[(E)-[(5-bromothiophen-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile CAS No. 478033-42-0](/img/structure/B2948417.png)

2-[(E)-[(5-bromothiophen-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(E)-[(5-bromothiophen-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile” is a chemical substance with a molecular weight of 357.23 . The IUPAC name for this compound is 2-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-phenyl-3-furonitrile .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a storage temperature of 28°C . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación

Anticancer Activity

A Schiff base related to the queried compound has been synthesized and demonstrated significant cytotoxic activity against the A549 cell line, highlighting its potential for anticancer applications. The compound, through a detailed spectral and structural analysis, showed effective cytotoxicity, which might be attributed to its unique structural features, including intramolecular hydrogen bonding interactions (S. M et al., 2022).

Optical and Electrical Properties

Research on derivatives of the compound has uncovered their potential in materials science, particularly in the development of thin films with promising optical and electrical characteristics. One study synthesized a derivative that demonstrated thermal stability and specific optical absorption properties, suggesting applications in photovoltaic devices and electronic materials. The study elaborated on the amorphous structure of deposited thin films and their indirect allowed optical band gap, which is essential for various optoelectronic applications (A. Mansour et al., 2017).

Corrosion Inhibition

Another scientific application of this compound's derivatives is in corrosion inhibition. Pyranopyrazole derivatives, structurally related to the queried compound, have been evaluated for their effectiveness in inhibiting mild steel corrosion in acidic solutions. These studies found that such compounds exhibit high corrosion inhibition efficiency, acting through adsorption on the metal surface, which could be beneficial for industrial applications in protecting metals against corrosion (M. Yadav et al., 2016).

Photophysical Characterization and Ion Recognition

Derivatives have also been explored for their photophysical properties and potential as fluorimetric chemosensors for ion recognition. Novel fluorescent compounds based on a similar core structure have been synthesized and demonstrated significant interaction with biologically important ions such as Cu2+ and Fe3+, indicating their suitability for incorporation into chemosensory peptidic frameworks (Cátia I. C. Esteves et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion or skin contact, seek medical advice .

Propiedades

IUPAC Name |

2-[(E)-(5-bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrN2OS/c17-15-7-6-13(21-15)10-19-16-12(9-18)8-14(20-16)11-4-2-1-3-5-11/h1-8,10H/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMDXWCOZAMXCY-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=C(S3)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=C(S3)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((3-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2948334.png)

![(Z)-methyl 4-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2948336.png)

![{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2948339.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2948341.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(thiophen-2-yl)benzamide](/img/structure/B2948342.png)

![N-cyclohexyl-1-((3-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2948345.png)

![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2948346.png)

![6-{[(2,6-dichlorophenyl)sulfanyl]methyl}-N-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinamine](/img/structure/B2948348.png)

![N-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-2,4-DIMETHOXYBENZAMIDE](/img/structure/B2948350.png)

![[5-(propan-2-yl)-1,3-oxazol-2-yl]methanol](/img/structure/B2948355.png)